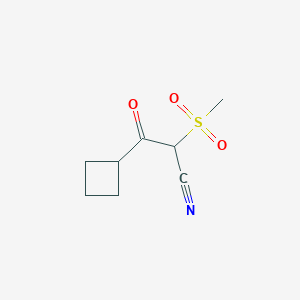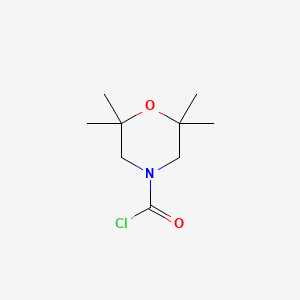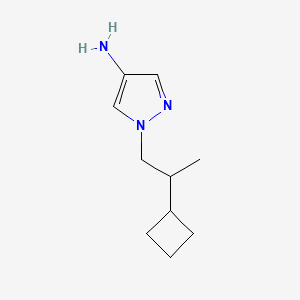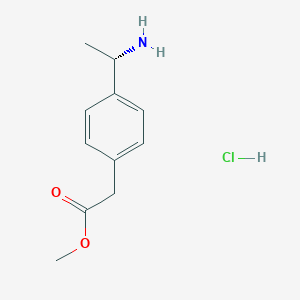
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” is a chemical compound with the following structural formula:
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
This compound belongs to the class of esters and is characterized by its chiral center (the “S” configuration). It is commonly used in research and industrial applications due to its unique properties.
準備方法
Synthetic Routes: The synthesis of “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” involves several steps. One common synthetic route is as follows:
Acetylation of Phenethylamine: Phenethylamine (1-aminoethylbenzene) reacts with acetic anhydride to form the corresponding acetamide.
Esterification: The acetamide is then esterified with methyl chloroacetate to yield “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate.”
Hydrochlorination: The final step involves treating the ester with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
化学反応の分析
Reactions: “(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” can undergo various reactions, including:
Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
Substitution: Nucleophilic substitution at the ester carbonyl group.
Hydrolysis: Hydrolysis of the ester linkage to yield the carboxylic acid and the amine.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or ammonia (NH₃).
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding alcohol.
- Substitution results in modified esters or amides.
- Hydrolysis produces the carboxylic acid and the amine.
科学的研究の応用
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to neurotransmitters and receptor ligands.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The compound’s mechanism of action involves interactions with specific molecular targets. For example, it may bind to receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise mechanisms.
類似化合物との比較
“(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride” stands out due to its chiral nature and specific functional groups. Similar compounds include other esters, amides, and derivatives of phenethylamine.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
methyl 2-[4-[(1S)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m0./s1 |
InChIキー |
ILVIOGUOBJCTDN-QRPNPIFTSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


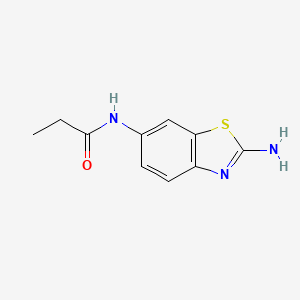
![{2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319778.png)

![Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate](/img/structure/B13319801.png)
![tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13319812.png)
![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13319823.png)
![2-Amino-2-[1-(propan-2-yl)-1H-imidazol-2-yl]ethan-1-ol](/img/structure/B13319833.png)
![2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13319835.png)
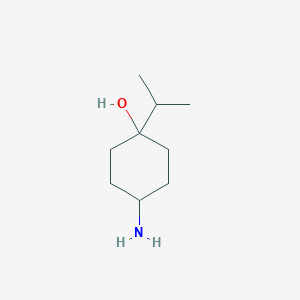
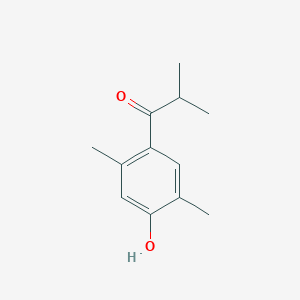
![4-(1-Methoxyethyl)-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13319848.png)
